Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt
Description
CAS RN: 51988-24-0 Molecular Formula: C₁₉H₁₅LiN₄O₅S Structure: This compound is a bis-azo dye featuring a benzenesulfonic acid backbone substituted with two azo (–N=N–) groups. The first azo group connects to a 4-hydroxy-3-methylphenyl moiety, while the second links to a 3-methoxyphenyl group. The monolithium salt enhances water solubility due to the sulfonate anion paired with lithium .
Properties
CAS No. |
51988-24-0 |
|---|---|
Molecular Formula |
C20H17LiN4O5S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
lithium;3-[[4-[(4-hydroxy-3-methylphenyl)diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Li/c1-13-10-15(7-9-19(13)25)23-24-18-8-6-16(12-20(18)29-2)22-21-14-4-3-5-17(11-14)30(26,27)28;/h3-12,25H,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
GRIZQMWEBPFUCN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
Step 1: Diazotization of 4-Hydroxy-3-methyl aniline
- The starting aromatic amine, 4-hydroxy-3-methylaniline, is dissolved in acidic aqueous solution (typically hydrochloric acid).
- Sodium nitrite (NaNO2) is added at 0–5 °C to generate the corresponding diazonium salt.
- The low temperature prevents decomposition of the diazonium intermediate.
Step 2: First Azo Coupling
- The freshly prepared diazonium salt is coupled with 3-methoxyphenol or a related activated aromatic compound.
- The coupling reaction is carried out under mildly alkaline conditions (pH ~8–9) to enhance nucleophilicity of the phenol.
- This step forms the first azo linkage, yielding 4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl intermediate.
Step 3: Diazotization of the Intermediate
- The intermediate bearing the first azo linkage is further diazotized at an appropriate position on the aromatic ring.
- This involves another diazotization step similar to Step 1.
Step 4: Second Azo Coupling with Benzenesulfonic Acid
- The second diazonium salt is coupled with benzenesulfonic acid or its derivative at the 3-position.
- This forms the second azo linkage, completing the formation of the bis-azo compound.
Step 5: Formation of Monolithium Salt
- The final compound bearing sulfonic acid groups is neutralized with lithium hydroxide or lithium carbonate to form the monolithium salt.
- This increases water solubility and stabilizes the compound for handling and applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization (Step 1) | 4-Hydroxy-3-methylaniline, HCl, NaNO2 | 0–5 | Acidic | Maintain low temperature to stabilize diazonium salt |
| First azo coupling | Diazonium salt + 3-methoxyphenol | 0–10 | 8–9 | Mildly alkaline for phenol activation |
| Diazotization (Step 3) | Intermediate compound, HCl, NaNO2 | 0–5 | Acidic | Similar to Step 1 |
| Second azo coupling | Diazonium salt + benzenesulfonic acid | 0–10 | 7–8 | Neutral to slightly alkaline |
| Salt formation | Lithium hydroxide or carbonate | Ambient | Neutral | Stoichiometric lithium addition |
Analytical Characterization During Preparation
- UV-Vis Spectroscopy: Monitors the formation of azo bonds by characteristic absorption peaks around 400–500 nm.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and confirm completion of coupling reactions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight (~432.4 g/mol for monolithium salt).
- Elemental Analysis: Ensures correct lithium content and sulfonic acid substitution.
Data Table: Summary of Preparation Parameters and Yields
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting material purity | >98% | Essential for high yield |
| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling pH | 8–9 (first), 7–8 (second) | Controls reactivity and selectivity |
| Reaction time per step | 30–60 minutes | Monitored by TLC or HPLC |
| Overall yield | 60–75% | Depends on control of conditions |
| Final product purity | >95% (HPLC) | Required for research applications |
| Molecular weight (monolithium) | 432.4 g/mol | Confirmed by MS |
Research Findings and Notes on Preparation
- The diazotization and azo coupling reactions are sensitive to temperature and pH; deviations can lead to side products such as hydrazines or incomplete coupling.
- Sulfonation (introduction of sulfonic acid groups) is typically done prior to azo coupling to ensure solubility and ionic character.
- The lithium salt form enhances water solubility and stability compared to sodium or potassium salts, making it preferable for certain research applications.
- The preparation method is adapted from classical azo dye synthesis protocols but requires optimization for the specific substitution pattern of this compound.
- Environmental and safety considerations include handling of nitrous acid generated during diazotization and disposal of azo dye waste, which may be toxic or carcinogenic.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C20H17N4O5S
- Molecular Weight : 448.4 g/mol
- CAS Number : 51988-24-0
The structure of this compound features an azo group, which is significant for its reactivity and utility in dye applications.
Applications in Dye Chemistry
Benzenesulfonic acid derivatives are primarily utilized in the textile industry as reactive dyes. The azo group allows for strong covalent bonding with fibers, enhancing color fastness.
Reactive Dyes
Reactive dyes are known for their ability to form covalent bonds with hydroxyl or amino groups in the fiber, resulting in improved wash and light fastness. The specific compound discussed here is particularly effective for dyeing cellulosic fibers like cotton and rayon.
Table 1: Comparison of Reactive Dyes
| Property | Traditional Reactive Dyes | Benzenesulfonic Acid Azo Dye |
|---|---|---|
| Color Fastness | Moderate | High |
| Bonding Mechanism | Ionic/Covalent | Covalent |
| Fiber Compatibility | Cotton, Rayon | Cotton, Rayon |
| Environmental Impact | Moderate | Lower due to targeted application |
Polymer Chemistry
The compound can be used as a dyeing agent in the synthesis of polymers. Its incorporation into polymer matrices can enhance color stability and provide unique aesthetic properties.
Photonic Applications
Due to its azo structure, this compound can also be employed in photonic devices where light modulation is crucial. The ability to undergo reversible photoisomerization makes it suitable for applications in optical switches and sensors.
Case Studies and Research Findings
Several studies have documented the effectiveness of benzenesulfonic acid azo dyes in various applications:
Textile Industry Study
A study conducted by the Canadian government assessed the environmental impact of azo dyes, including benzenesulfonic acid derivatives. It concluded that these dyes could be used while adhering to environmental regulations, emphasizing their potential for sustainable practices in textile manufacturing .
Polymer Research
Research published in the Journal of Polymer Science highlighted the use of benzenesulfonic acid azo compounds as additives in polymer formulations, which resulted in improved thermal stability and color retention under UV exposure .
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular pathways and biochemical processes. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Key Properties :
- Chromophoric System : The conjugated azo groups and electron-donating substituents (–OH, –OCH₃) contribute to strong absorbance in the visible spectrum.
- Applications : Primarily used in textile dyeing, inks, and analytical chemistry (e.g., HPLC analysis via reverse-phase columns) .
Structural Analogues in the Azo Benzenesulfonate Family
Table 1: Key Structural and Functional Comparisons
*LogP values estimated based on substituent contributions.
†Estimated from analogous sodium salt (LogP = 2.78) .
‡Higher LogP due to hydrophobic Cl substituents.
Key Observations:
- Electronic Effects : The target compound’s electron-donating –OCH₃ and –OH groups redshift its absorbance compared to the pyrazole derivative (52236-73-4), which absorbs at shorter wavelengths due to electron-withdrawing –Cl .
- Solubility : The stilbene disulfonic acid (79015-29-5) exhibits higher aqueous solubility than the target compound, attributed to dual –SO₃H groups .
- Synthesis : Diazotization and coupling steps are common across these azo dyes. The target compound’s synthesis likely involves protecting –NH₂ groups during azo bond formation, as seen in sodium salt analogues .
Table 2: Environmental and Regulatory Comparisons
*Canadian Environmental Protection Act.
Key Observations:
Biological Activity
Benzenesulfonic acid, specifically the compound 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt, is part of a broader class of azo compounds known for their diverse biological activities. This article delves into the antimicrobial properties, cytotoxicity, and potential applications of this compound, supported by data tables and research findings.
Overview of Azo Compounds
Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which serves as their chromophore. They are synthesized through the reaction of diazonium salts with activated aromatic compounds. The biological activity of azo compounds is influenced by their structural features, including substituents on the aromatic rings, which can enhance or diminish their efficacy against various biological targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azo compounds, including those similar to benzenesulfonic acid derivatives. The following table summarizes key findings regarding the antimicrobial efficacy of related azo compounds:
| Compound Name | Microorganism Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 18 | 35 µM/mL |
| Compound 2 | Escherichia coli | 15 | 40 µM/mL |
| Compound 3 | Bacillus subtilis | 17 | 30 µM/mL |
| Compound 4 | Candida albicans | 20 | Not specified |
These results indicate that certain azo compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, with some showing antifungal properties as well .
Cytotoxicity and Antioxidant Activity
The cytotoxic effects of azo compounds have been studied in various cancer cell lines. For instance, a study indicated that certain azo derivatives demonstrated higher cytotoxicity against A549 lung cancer cells compared to normal L929 skin cells. The mechanism behind this selectivity is thought to involve the interaction of the azo group with cellular enzymes, potentially inhibiting cell growth through enzyme active site binding .
Additionally, antioxidant assays have shown that some azo compounds possess superior radical scavenging abilities compared to standard antioxidants like butylated hydroxyanisole (BHA). This property is crucial as it may contribute to their overall therapeutic potential in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Mkpenie et al. demonstrated that newly synthesized azo compounds had strong antibacterial effects against a variety of pathogens, including Bacillus subtilis and Staphylococcus aureus, with inhibition zones ranging from 9 mm to 18 mm .
- Biodegradation Studies : Research on the biodegradation of azo dyes indicated that specific fungi can effectively degrade these compounds into less harmful products. For example, Pleurotus ostreatus was shown to degrade benzenesulfonic acid derivatives rapidly, suggesting potential applications in bioremediation .
- Mechanistic Insights : Molecular docking studies have revealed that azo compounds can interact with key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR). This interaction underscores their potential as therapeutic agents in oncology .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential azo coupling reactions. First, diazotization of 4-hydroxy-3-methylaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) forms a diazonium salt, which couples with 3-methoxyaniline. A second diazotization and coupling with benzenesulfonic acid derivatives follows, with lithiation as the final step. Reaction pH, temperature (<10°C for diazotization), and stoichiometric ratios of intermediates (e.g., 1:1.1 for azo coupling) are critical for yield optimization. Impurities often arise from incomplete coupling or over-oxidation of azo groups .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- UV-Vis Spectroscopy : The λmax of the azo chromophores (~400–500 nm) confirms conjugation.
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~125–130 ppm in ¹³C) verify substitution patterns.
- HRMS : Exact mass analysis (e.g., [M-Li]⁻ ion) validates the molecular formula.
- FTIR : Peaks at ~1600 cm⁻¹ (N=N stretch) and ~1030 cm⁻¹ (S=O stretch) confirm functional groups .
Q. What solvent systems are optimal for stabilizing this compound in aqueous and non-aqueous environments?
The monolithium salt’s sulfonate groups enhance water solubility. For non-aqueous systems (e.g., DMSO or DMF), adding polar aprotic solvents (10–20% v/v) prevents aggregation. Stability studies show pH 6–8 (buffered with phosphate or Tris) minimizes azo group hydrolysis. Avoid high chloride concentrations to prevent lithium displacement .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of azo coupling reactions during synthesis?
- Directed ortho-Metalation : Use directing groups (e.g., methoxy in 3-methoxyaniline) to control coupling positions.
- pH Modulation : Maintain pH 8–9 during coupling to deprotonate phenolic –OH groups, enhancing electrophilicity.
- Catalytic Additives : Cu(I) salts (0.5–1 mol%) accelerate coupling rates while reducing side products like bis-azo derivatives .
Q. How do sulfonate group substitutions impact the compound’s solubility and interaction with biological targets?
Comparative studies with non-sulfonated analogs show:
- Solubility : Sulfonate groups increase aqueous solubility by >50% (measured via HPLC solubility assays).
- Protein Binding : Sulfonates form hydrogen bonds with lysine/arginine residues (surface plasmon resonance data), altering binding kinetics.
- Membrane Permeability : Reduced logP values (-2.1 vs. +1.3 for non-sulfonated analogs) limit cellular uptake, requiring prodrug strategies for intracellular targets .
Q. What analytical methods resolve contradictions in reported toxicity profiles across studies?
- Ecotoxicology : Use standardized OECD Test No. 201 (algae growth inhibition) and No. 202 (daphnia immobilization) to assess aquatic toxicity. Discrepancies may arise from impurity profiles (e.g., residual diazonium salts).
- Cytotoxicity : Compare MTT assay results under varying serum concentrations (e.g., 5% vs. 10% FBS), as serum proteins can sequester the compound, reducing apparent toxicity .
Q. How can computational modeling predict the compound’s redox behavior in catalytic applications?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reduction potentials. For example, azo groups (LUMO ≈ -1.5 eV) are susceptible to reduction by ascorbate.
- MD Simulations : Simulate sulfonate-water interactions to optimize solvent environments for catalytic cycles (e.g., proton-coupled electron transfer) .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting spectral data for azo group oxidation states?
- XPS Analysis : N 1s peaks at 399.5 eV (azo, –N=N–) vs. 402.0 eV (oxidized nitroso, –NO).
- TLC Monitoring : Track reaction progress using silica plates (eluent: EtOAc/MeOH 4:1). Over-oxidation yields higher Rf spots.
- Controlled Replicates : Repeat syntheses with degassed solvents to confirm if oxidation is reaction- or storage-related .
Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?
- QC Protocols : Enforce strict HPLC purity thresholds (>98%) and characterize batches via ¹H NMR for azo/sulfonate ratios.
- Dose-Response Normalization : Adjust concentrations based on molar extinction coefficients (ε ~1.5×10⁴ M⁻¹cm⁻¹ at λmax) to account for minor impurities .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive (Km increases) vs. non-competitive (Vmax decreases) inhibition.
- Docking Simulations : Align the azo-sulfonate structure with enzyme active sites (e.g., tyrosine phosphatase PTP1B) to identify binding motifs.
- Mutagenesis : Engineer cysteine residues in target enzymes to test sulfonate-mediated disulfide disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
